An In-depth Technical Guide to 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid: Properties and Potential Applications
An In-depth Technical Guide to 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from commercial suppliers, analogous compounds, and the broader class of 1,2,4-oxadiazole derivatives to offer a valuable resource for research and development.
Core Molecular Attributes
3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid is a bifunctional molecule featuring a carboxylic acid group appended to a benzene ring, which is in turn substituted with a 3-ethyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-recognized pharmacophore in drug discovery, often utilized as a bioisostere for ester and amide groups, contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.
Table 1: Physicochemical Properties of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 218.21 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
| CAS Number | 902837-22-3 | - |
| SMILES | CCC1=NOC(C2=CC=CC(C(O)=O)=C2)=N1 | Sigma-Aldrich |
| InChI Key | UDGPERFBSLKMSD-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Characterization
A proposed synthetic pathway is outlined below. This multi-step process would begin with commercially available starting materials.
Caption: Proposed synthetic pathway for 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid.
Experimental Protocol (Hypothetical):
A one-pot synthesis approach, similar to that described for the synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids, could be adapted.[1]
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Amidoxime Formation: 3-Cyanobenzoic acid would be reacted with hydroxylamine in a suitable solvent to form the corresponding amidoxime.
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O-Acylation and Cyclization: The amidoxime would then be reacted in situ with propionic anhydride or propionyl chloride. Subsequent heating would induce cyclization to the 1,2,4-oxadiazole ring, yielding the final product.
Characterization:
Due to the lack of published spectra, the following are expected characteristic signals based on the structure:
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¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Resonances for the ethyl group carbons, aromatic carbons, the carboxylic acid carbonyl carbon, and the two distinct carbons of the oxadiazole ring.
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IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and C-N and C=N stretches of the oxadiazole ring, as well as aromatic C-H and C=C stretches.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (218.21 g/mol ).
Potential Pharmacological Significance
The 1,2,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of both the oxadiazole ring and the benzoic acid moiety in the target molecule suggests several potential areas for pharmacological investigation.
Potential Therapeutic Areas:
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Anti-inflammatory Activity: Many 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.
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Anticancer Activity: The oxadiazole ring is present in a number of compounds with demonstrated antiproliferative effects against various cancer cell lines.
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Antimicrobial and Antiviral Properties: This class of compounds has also been explored for its potential to combat microbial and viral infections. For instance, recent studies have shown that 1,2,4-oxadiazole derivatives can act as inhibitors of SARS-CoV-2 papain-like protease (PLpro).[2]
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p38 MAPK Inhibition: Some 1,2,4-oxadiazol-5-one derivatives have been identified as potential inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3]
The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can also be a site for further chemical modification to improve pharmacokinetic properties.
Caption: Potential therapeutic applications of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid.
Safety and Handling
Based on information from commercial suppliers, 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Table 2: GHS Hazard Information
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Source: Sigma-Aldrich
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Future Directions and Conclusion
3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid represents a promising, yet underexplored, scaffold for drug discovery. While its basic chemical identity is established, a significant opportunity exists for the scientific community to fully characterize its physicochemical properties, biological activities, and therapeutic potential.
Recommendations for Future Research:
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Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive spectral data (NMR, IR, MS), is crucial.
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Physicochemical Profiling: Experimental determination of key parameters such as melting point, solubility in various solvents, and pKa would be highly valuable.
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In Vitro and In Vivo Studies: A systematic evaluation of its biological activity against a panel of relevant targets (e.g., inflammatory mediators, cancer cell lines, microbial strains) is warranted.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ethyl group and the substitution pattern on the benzoic acid ring could lead to the discovery of more potent and selective compounds.
References
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Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
- Baykov, S., Krasouskaya, G., Danilova, A., Kolobov, A., & Kofanov, E. (2015). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Chemistry of Heterocyclic Compounds, 51(8), 759-761.
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Carullo, G., Funiciello, M., Preda, R., Belli, V., Bisecco, P., Zupa, A., ... & Cappello, A. R. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1736. [Link]
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Zhang, L., Li, Y., Wang, Q., Li, J., Wang, Y., Li, J., ... & Liu, H. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 65(19), 12698-12714. [Link]
